molecular formula C11H22O2 B13271861 2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol

2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol

Cat. No.: B13271861
M. Wt: 186.29 g/mol
InChI Key: YLENXAFAVUXQCI-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol is an organic compound with the molecular formula C₁₁H₂₂O₂. It is a cycloheptanol derivative where a propan-2-yloxy group is attached to the methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with propan-2-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cycloheptane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptane derivatives.

    Substitution: Cycloheptyl halides.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The propan-2-yloxy group can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A simpler analog without the propan-2-yloxy group.

    Cycloheptanone: The oxidized form of cycloheptanol.

    Propan-2-ol: The alcohol component used in the synthesis of the compound.

Uniqueness

2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol is unique due to the presence of both a cycloheptanol and a propan-2-yloxy group. This combination allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound for research purposes.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)cycloheptan-1-ol

InChI

InChI=1S/C11H22O2/c1-9(2)13-8-10-6-4-3-5-7-11(10)12/h9-12H,3-8H2,1-2H3

InChI Key

YLENXAFAVUXQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCCCC1O

Origin of Product

United States

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